molecular formula C10H16ClN5O8P2 B1676835 MRS2298

MRS2298

Cat. No.: B1676835
M. Wt: 431.66 g/mol
InChI Key: GMCUIIHBWNOHIM-UHFFFAOYSA-N
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Description

MRS2298 is a synthetic organic compound known for its potent antagonistic activity against the P2Y1 receptor. This receptor is part of the P2Y family of G-protein-coupled receptors, which are activated by purine and pyrimidine nucleotides. This compound has been widely studied for its antiaggregatory activity in human platelets .

Preparation Methods

MRS2298 is synthesized through a series of chemical reactions involving the incorporation of a phosphonooxypropyl group and a chloro-methylaminopurinyl group. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

MRS2298 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

MRS2298 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the P2Y1 receptor and its role in various biochemical pathways.

    Biology: The compound is used to investigate the role of the P2Y1 receptor in cellular signaling and its effects on cellular functions.

    Medicine: this compound is studied for its potential therapeutic applications in conditions involving platelet aggregation, such as thrombosis and other cardiovascular diseases.

    Industry: The compound is used in the development of new drugs targeting the P2Y1 receptor

Mechanism of Action

MRS2298 exerts its effects by antagonizing the P2Y1 receptor, which is a G-protein-coupled receptor activated by adenosine diphosphate (ADP). By inhibiting the P2Y1 receptor, this compound prevents ADP-induced platelet aggregation, thereby reducing the risk of thrombosis. The molecular targets and pathways involved include the inhibition of calcium ion (Ca2+) rise in platelets, which is a key step in the platelet aggregation process .

Comparison with Similar Compounds

MRS2298 is unique among P2Y1 receptor antagonists due to its high potency and selectivity. Similar compounds include:

This compound stands out due to its specific structural features and high affinity for the P2Y1 receptor, making it a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C10H16ClN5O8P2

Molecular Weight

431.66 g/mol

IUPAC Name

[2-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-3-phosphonooxypropyl] dihydrogen phosphate

InChI

InChI=1S/C10H16ClN5O8P2/c1-12-8-7-9(15-10(11)14-8)16(5-13-7)2-6(3-23-25(17,18)19)4-24-26(20,21)22/h5-6H,2-4H2,1H3,(H,12,14,15)(H2,17,18,19)(H2,20,21,22)

InChI Key

GMCUIIHBWNOHIM-UHFFFAOYSA-N

SMILES

CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(COP(=O)(O)O)COP(=O)(O)O

Canonical SMILES

CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(COP(=O)(O)O)COP(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRS2298;  MRS 2298;  MRS-2298.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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